molecular formula C14H15ClN6O B1683972 BIIB021 CAS No. 848695-25-0

BIIB021

Cat. No.: B1683972
CAS No.: 848695-25-0
M. Wt: 318.76 g/mol
InChI Key: QULDDKSCVCJTPV-UHFFFAOYSA-N
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Description

Introduction to BIIB021

Historical Development and Discovery

This compound originated from structure-based drug design efforts to develop orally bioavailable HSP90 inhibitors. Early HSP90-targeting agents, such as geldanamycin derivatives (e.g., 17-AAG), faced limitations due to hepatotoxicity and poor solubility. In the mid-2000s, Conforma Therapeutics (later acquired by Biogen Idec) pioneered synthetic purine-based scaffolds to circumvent these issues.

Key milestones include:

  • 2007 : Identification of 2-amino-6-halopurine derivatives with nanomolar affinity for HSP90.
  • 2009 : Preclinical validation of this compound (then CNF2024) showing oral efficacy in xenograft models.
  • 2012 : Phase II clinical trials in gastrointestinal stromal tumors (GIST) refractory to imatinib.

This compound’s design leveraged X-ray crystallography (PDB: 3O6O) to optimize interactions with the ATP-binding pocket, resulting in a 1.7 nM binding affinity (Ki) .

Classification as an HSP90 Inhibitor

This compound belongs to the N-terminal ATP-competitive inhibitors class, characterized by:

  • Mechanism : Displaces ATP in the HSP90 N-terminal domain, disrupting chaperone function and inducing proteasomal degradation of client proteins.
  • Selectivity : Minimal activity against kinases or ATPases at 10 μM.
  • Key client proteins affected :
Client Protein Role in Oncogenesis Degradation Efficacy (EC₅₀)
HER-2 Breast cancer 38 nM (MCF-7 cells)
AKT Survival signaling 50–100 nM
Raf-1 MAPK pathway 60–120 nM

Unlike ansamycins, this compound does not require metabolic activation and avoids hepatotoxicity.

Significance in Chemical Biology Research

This compound has advanced research in multiple areas:

  • Oral bioavailability : Demonstrated efficacy in murine models at 625 mg/kg/week, enabling flexible dosing regimens.
  • Biomarker development : HER-2 extracellular domain (ECD) in plasma serves as a pharmacodynamic marker for HSP90 inhibition.
  • Multidrug resistance : Overcomes resistance in imatinib-refractory GIST by degrading KIT mutants.
  • Radiosensitization : Enhances radiation efficacy in head/neck squamous carcinoma by suppressing DNA repair mechanisms.

Recent studies also highlight its utility in EBV-associated lymphomas , where it downregulates LMP1 and induces apoptosis.

General Overview of Purine-Based HSP90 Inhibitors

Purine-based inhibitors represent a major advance in HSP90-targeted therapy. Key features include:

Structural Evolution
Generation Example Improvements Over Prior Agents
First PU3 Synthetic scaffold, moderate potency
Second This compound Oral bioavailability, Ki = 1.7 nM
Third PU-H71 Tumor-selective retention
Advantages Over Natural Products
  • Synthetic accessibility : Scalable synthesis (e.g., this compound’s 6-step route).
  • Reduced toxicity : No quinone moiety, minimizing oxidative stress.
  • Diverse modifications : Substituents at C2, C6, and C9 modulate potency and solubility.
Comparative Binding Affinities
Inhibitor Ki (nM) Selectivity for HSP90 Isoforms
This compound 1.7 HSP90α/β
17-AAG 4.6 HSP90α/β
PU-H71 0.6 Tumor-enriched HSP90

Properties

IUPAC Name

6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULDDKSCVCJTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025952
Record name (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin
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Molecular Weight

318.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848695-25-0
Record name [6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-yl]amine
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Record name BIIB021
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Record name BIIB021
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Record name BIIB 021
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Record name BIIB021
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Chemical Reactions Analysis

BIIB021 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: this compound can undergo substitution reactions where specific substituents on the purine ring are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hematologic Malignancies

  • Myelodysplastic Syndromes (MDS): In a study involving SKM-1 cells, BIIB021 demonstrated a concentration-dependent inhibition of cell growth with IC50 values of 275.2 nM at 24 hours and 163.9 nM at 48 hours. The compound induced apoptosis via the activation of caspases, notably caspase-3, -8, and -9 .
  • T and NK Lymphomas: this compound effectively suppressed the growth of EBV-positive NK cell lymphomas in murine models, indicating its potential as a treatment for lymphoproliferative disorders .

Solid Tumors

  • Gastrointestinal Stromal Tumors (GIST): A Phase II clinical trial showed that this compound improved outcomes in patients with GISTs that were refractory to standard treatments. Patients exhibited significant reductions in tumor metabolic activity as measured by PET scans .
  • Adrenocortical Carcinoma: Preclinical studies indicated that this compound was more effective than traditional Hsp90 inhibitors like 17-AAG in treating adrenocortical carcinoma, particularly in tumors expressing P-glycoprotein, which is associated with drug resistance .

Case Studies

Cancer TypeStudy FindingsReference
Myelodysplastic SyndromesInduced apoptosis via caspase activation; reduced CDK4 and CDK6 levels.
T and NK Cell LymphomasInhibited growth and induced apoptosis; effective in xenograft models.
Gastrointestinal Stromal TumorsImproved patient outcomes; significant reduction in tumor activity observed via PET scans.
Adrenocortical CarcinomaOutperformed traditional inhibitors; effective against multidrug-resistant tumors.

Efficacy Against Drug Resistance

This compound's ability to target tumors with acquired multidrug resistance makes it a promising candidate for treating difficult-to-manage cancers. Studies have shown that it retains efficacy even in cells with upregulated efflux pumps or antiapoptotic mechanisms that typically confer resistance to other therapies .

Mechanism of Action

BIIB021 exerts its effects by binding competitively with geldanamycin in the ATP-binding pocket of Hsp90. This binding interferes with the chaperone function of Hsp90, leading to the degradation of client proteins such as HER-2, AKT, and Raf-1. The inhibition of Hsp90 results in the up-regulation of heat shock proteins Hsp70 and Hsp27, ultimately leading to growth inhibition and cell death in tumor cells .

Comparison with Similar Compounds

Key Features :

  • Mechanism : Targets Hsp90’s ATPase activity, leading to client protein degradation and downstream pathway inhibition (e.g., PI3K/Akt, NF-κB, JAK/STAT) .
  • Pharmacokinetics: Oral bioavailability with dose-dependent tumor suppression in xenograft models .
  • Clinical Status : Phase I/II trials for solid tumors and gastrointestinal stromal tumors (GIST) .

Comparison with Other Hsp90 Inhibitors

2.1 Structural and Mechanistic Differences
Compound Class/Structure Mechanism Key Client Proteins Affected Administration Clinical Phase
BIIB021 Synthetic purine-based Binds Hsp90 ATP pocket; degrades HER2, Akt, CDK4/6, Raf-1 HER2, Akt, CDK4/6, Raf-1, NF-κB Oral Phase II
17-AAG (Tanespimycin) Benzoquinone ansamycin Binds Hsp90 N-terminal; inhibits ATPase HER2, BCR-ABL, mutant p53 IV Phase III (discontinued)
Ganetespib (STA-9090) Resorcinol derivative Binds Hsp90 C-terminal; destabilizes oncoproteins HER2, EGFR, ALK, HIF-1α IV Phase III
EC144 This compound derivative Modified purine scaffold; enhanced hydrophobic interactions HER2, Akt, CDK4/6 Oral Preclinical
AUY922 (Luminespib) Isoxazole derivative Targets Hsp90 ATP pocket; broad client degradation HER2, EGFR, MET, BRAF IV Phase II

Key Insights :

  • Oral vs. IV Administration : this compound’s oral bioavailability provides a practical advantage over IV-administered inhibitors like 17-AAG and AUY922 .
  • Structural Optimization : EC144, a this compound analog with a 7-deazapurine core, shows 20-fold higher efficacy in mice by enhancing hydrophobic interactions with Hsp90’s binding pocket .
2.2 Efficacy in Preclinical Models
Compound IC50 (Cell Lines) Key Findings
This compound 16.65 nM (T24 bladder cancer) ; 163.9–275.2 nM (SKM-1 MDS cells) Synergizes with radiotherapy in ESCC; overcomes multidrug resistance .
17-AAG 316–471 nM (bladder cancer) Limited by hepatotoxicity and poor solubility; inferior to this compound in MDR tumors .
Ganetespib 18.5 nM (5637 bladder cancer) Active in NSCLC and breast cancer; no oral formulation.
AUY922 2.21 nM (5637 bladder cancer) Potent but IV-only; no advantage in oral administration.

Notable Advantages of this compound:

  • Broad-Spectrum Activity : Suppresses NF-κB, PI3K/Akt, and cell cycle proteins (CDK4/6, cyclin D1), enhancing efficacy in hematologic and solid tumors .
  • Overcoming Resistance : Degrades BCR-ABL in T315I-mutant CML and restores sensitivity to tyrosine kinase inhibitors .
2.3 Clinical Performance
Compound Trial Phase Tumor Types Outcomes/Limitations
This compound Phase II GIST, metastatic breast cancer Tolerated with manageable toxicity; tumor shrinkage observed .
17-AAG Phase III Multiple myeloma Discontinued due to toxicity and limited efficacy.
Ganetespib Phase III NSCLC Improved survival in subset; limited by IV administration.

This compound’s Clinical Edge :

  • Combination Potential: Synergizes with chloroquine (autophagy inhibition) in CML and with radiotherapy in ESCC .
  • Biomarker Utility : Plasma HER2 extracellular domain serves as a pharmacodynamic marker for Hsp90 inhibition .

Biological Activity

BIIB021, also known as a next-generation inhibitor of heat shock protein 90 (Hsp90), has garnered significant attention for its potential therapeutic applications in various cancers. This compound demonstrates a multifaceted biological activity, particularly in inducing apoptosis and inhibiting tumor growth across different cancer types, including hematological malignancies and solid tumors.

This compound functions primarily by binding to Hsp90, disrupting its chaperone activity, and leading to the degradation of client proteins involved in tumor growth and survival. This includes key oncogenic proteins such as HER-2, Akt, and Raf-1. The inhibition of Hsp90 results in the destabilization of these proteins, ultimately triggering apoptotic pathways within cancer cells .

Cytotoxicity and Apoptosis Induction

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study on chronic myeloid leukemia (CML) cells demonstrated that this compound induced significant cytotoxicity in both imatinib-sensitive and -resistant cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (nM) at 48 hours
K562513.99
K562/G603.53
32Dp210110.08
32Dp210-T315I148.07

Additionally, this compound treatment led to the activation of the intrinsic apoptotic pathway, evidenced by increased levels of pro-apoptotic proteins Bak and Bad, alongside a decrease in anti-apoptotic Mcl-1 .

Cell Cycle Arrest

This compound also induces cell cycle arrest. In Molt-4 cells, treatment with this compound resulted in a dose-dependent accumulation of cells in the G0/G1 phase, with significant reductions in S phase progression. The observed changes indicate that this compound effectively halts cell proliferation by interfering with cell cycle dynamics .

In Vivo Studies

In vivo assessments have further validated the efficacy of this compound. A phase II clinical trial highlighted its potential in treating gastrointestinal stromal tumors (GIST), where patients exhibited objective responses despite being refractory to traditional therapies . Moreover, studies involving murine models have shown that this compound can suppress the growth of EBV-positive T and NK cell lymphomas through apoptosis induction and cell cycle arrest mechanisms .

Combination Therapies

Research has also explored the synergistic effects of combining this compound with other therapeutic agents. For example, combining this compound with autophagy inhibitors has been shown to enhance the drug's cytotoxic effects against CML cells, indicating a potential strategy for overcoming resistance mechanisms . Furthermore, its combination with traditional chemotherapeutics like doxorubicin has demonstrated additive effects in reducing tumor viability .

Q & A

Q. What is the primary mechanism of BIIB021 in targeting cancer cells?

this compound is a synthetic Hsp90 inhibitor that binds competitively to the ATP-binding pocket of Hsp90, disrupting its chaperone function. This leads to the degradation of Hsp90 client proteins (e.g., BCR-ABL, HER-2, Akt, and Raf-1) via the proteasome pathway, ultimately inducing apoptosis and autophagy. Methodologically, researchers can validate this mechanism using Western blotting to monitor client protein degradation and proteasome activity assays .

Q. How does this compound induce apoptosis in chronic myeloid leukemia (CML) cells?

this compound triggers the mitochondrial intrinsic apoptotic pathway by upregulating pro-apoptotic proteins (e.g., Bak, Bad) and downregulating anti-apoptotic proteins (e.g., Mcl-1, Bcl-2). Key techniques include Annexin V/PI staining for apoptosis detection, caspase-3/9 activation assays, and mitochondrial membrane potential analysis using JC-1 dye. Co-localization studies (e.g., cytochrome c release via confocal microscopy) further confirm mitochondrial involvement .

Advanced Research Questions

Q. How does this compound modulate autophagy in CML cells, and what methodological approaches are used to assess this?

this compound induces autophagy through mTOR-Ulk1 pathway inhibition, independent of Beclin-1. Researchers employ LC3-I/II conversion assays (via Western blot), autophagosome visualization (mRFP-GFP-LC3 reporters), and p62/SQSTM1 degradation analysis. Pharmacological inhibitors (e.g., 3-MA, bafilomycin A1) are used to block autophagy, while acidic vesicle formation is quantified using monodansylcadaverine (MDC) staining .

Q. How can researchers resolve contradictions regarding this compound-induced autophagy’s role in cell survival vs. death?

Autophagy may act as a pro-survival mechanism in this compound-treated cells, as co-treatment with autophagy inhibitors (e.g., chloroquine) enhances apoptosis. Methodologically, dual staining for Annexin V and LC3-II, combined with viability assays under inhibitor conditions, helps dissect autophagy’s context-dependent role. Statistical analysis of co-treatment synergy (e.g., Chou-Talalay method) is recommended .

Q. What strategies optimize this compound concentrations for in vitro studies given variable IC50 values across cell lines?

IC50 values vary due to cell-specific Hsp90 client dependencies (e.g., 110–603 nM in CML lines). Researchers should perform dose-response curves (MTT assays) across 24–72 hours, validate target engagement via client protein degradation (e.g., BCR-ABL Western blot), and adjust concentrations based on metabolic activity (e.g., ATP-based assays) .

Methodological and Experimental Design

Q. How should combination therapies with this compound and autophagy inhibitors be designed?

Preclinical studies use sequential dosing (e.g., this compound followed by chloroquine) to avoid off-target effects. Key endpoints include caspase-3 activation (apoptosis), LC3-II/p62 levels (autophagy flux), and synergy quantification (e.g., CompuSyn software). Controls should include monotherapy arms and vehicle-treated cells .

Q. What techniques validate this compound’s specificity for Hsp90 client proteins in heterogeneous cancer models?

CRISPR/Cas9 knockout of Hsp90 or client genes (e.g., BCR-ABL) in isogenic cell lines can confirm target specificity. Thermal shift assays assess direct Hsp90 binding, while RNA-seq identifies compensatory pathways (e.g., PI3K/Akt) in resistant models .

Data Analysis and Interpretation

Q. How should conflicting results on this compound’s dual activation of pro-survival (Akt) and pro-death (caspase) pathways be interpreted?

Time-course experiments (e.g., phospho-Akt vs. cleaved caspase-3 Western blots) can delineate temporal pathway crosstalk. Computational modeling (e.g., Boolean networks) may predict dominant pathways under specific conditions .

Q. What advanced techniques elucidate this compound’s impact on β-catenin/c-Myc signaling?

Subcellular fractionation (nuclear vs. cytoplasmic β-catenin) and ChIP-seq for c-Myc target genes are critical. Co-treatment with Wnt pathway activators (e.g., CHIR99021) tests pathway rescue .

Controls and Validation

Q. What controls are essential for studying this compound’s effects on mitochondrial apoptosis?

Include negative controls (vehicle-treated cells), positive apoptosis inducers (e.g., staurosporine), and mitochondrial uncouplers (e.g., FCCP). Validate mitochondrial integrity via Seahorse assays (ATP production) and cytochrome c release via immunofluorescence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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